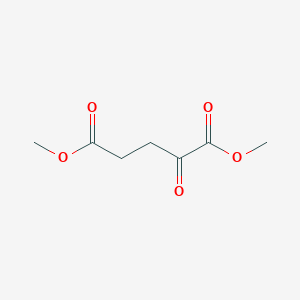

2-オキソグルタル酸ジメチル

説明

Dimethyl 2-oxoglutarate is an oxo carboxylic acid.

科学的研究の応用

酸化プロセスにおける役割

2-オキソグルタル酸ジメチル (2OG) は、2OG オキシゲナーゼによって触媒される酸化反応を含む生物学的プロセスに関与しており、2OG はこれらの反応の共基質として機能します。 . 真核生物の2OG オキシゲナーゼは、コラーゲン生合成、脂質代謝、DNA/RNA 修飾、転写調節、および低酸素応答において役割を果たしています。 .

コラーゲン生合成への関与

2OG オキシゲナーゼは、2-オキソグルタル酸ジメチルが共基質である酵素であり、コラーゲン生合成において重要な役割を果たしています。 . このため、組織工学や再生医療分野で重要な化合物となります。

脂質代謝

2OG オキシゲナーゼは、脂質代謝においても役割を果たしています。 . したがって、2-オキソグルタル酸ジメチルは、脂質代謝異常または肥満や心臓病などの脂質代謝に関連する疾患の研究に使用できます。

DNA/RNA 修飾

2-オキソグルタル酸ジメチルは、2OG オキシゲナーゼとの関与を通じて、DNA/RNA 修飾に役割を果たしています。 . これにより、遺伝子研究や遺伝子疾患の研究において貴重なツールとなる可能性があります。

転写調節

2-オキソグルタル酸ジメチルを共基質として使用する 2OG オキシゲナーゼは、転写調節に関与しています。 . これは、遺伝子発現と調節に関連する研究に使用できることを意味します。

低酸素応答

2-オキソグルタル酸ジメチルは、2OG オキシゲナーゼとの役割を通じて、低酸素応答に関与しています。 . これにより、虚血性心疾患などの酸素欠乏に関連する疾患の研究において貴重な化合物となる可能性があります。

酸化還元バランスとミトコンドリア機能の改善

2-オキソグルタル酸ジメチルは、糖尿病患者における筋毛細血管細胞の酸化還元バランスとミトコンドリア機能を改善することが判明しています。 . これは、糖尿病の血管合併症の治療における潜在的な用途を示唆しています。

ペプチド核酸(PNA)モノマーの合成

2-オキソグルタル酸ジメチルは、トリプレックスモチーフでチミンに結合できる、立体配座的に制約された PNA(ペプチド核酸)-モノマーを合成するために使用できます。

作用機序

Target of Action

Dimethyl 2-oxoglutarate (also known as Dimethyl α-ketoglutarate) is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of KG .

Mode of Action

Dimethyl 2-oxoglutarate interacts with its targets by serving as a substrate for these enzymes. It is involved in oxidations catalyzed by 2OG oxygenases for which it is a cosubstrate . It also upregulates HIF (hypoxia-inducible factor) by acting as a cell-permeable prolyl-4-hydroxylase inhibitor .

Biochemical Pathways

Dimethyl 2-oxoglutarate plays a central role in the tricarboxylic acid (TCA) cycle, a fundamental biochemical pathway in carbon metabolism . It is produced by isocitrate dehydrogenase (IDH)-catalyzed decarboxylation of D-isocitrate and is converted to succinyl-CoA and CO2 by the 2OG dehydrogenase complex . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions .

Result of Action

The action of Dimethyl 2-oxoglutarate results in a multitude of metabolic processes. These include anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It also increases endogenous HIF-1α levels .

Action Environment

The action of Dimethyl 2-oxoglutarate is influenced by various environmental factors. For instance, the electrochemical behavior of Dimethyl 2-oxoglutarate can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode

生化学分析

Biochemical Properties

Dimethyl 2-oxoglutarate interacts with several enzymes, proteins, and other biomolecules. It is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways . The electrochemical behavior of Dimethyl 2-oxoglutarate can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode .

Cellular Effects

Dimethyl 2-oxoglutarate has been found to improve redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus . It has been shown to exert a positive effect on pericyte–endothelial cell interaction in the co-culture angiogenesis assay, independent of the diabetic status .

Molecular Mechanism

Dimethyl 2-oxoglutarate serves as a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . The electrochemical behavior of Dimethyl 2-oxoglutarate can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode .

Temporal Effects in Laboratory Settings

It has been found to improve redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus .

Metabolic Pathways

Dimethyl 2-oxoglutarate is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . The importance of such enzymes as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH) and transaminases that directly contribute to the formation of KG will be emphasized .

特性

IUPAC Name |

dimethyl 2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXSLPEABAEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157251 | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13192-04-6 | |

| Record name | Dimethyl 2-oxoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13192-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-oxoglutarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

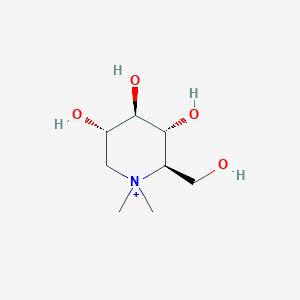

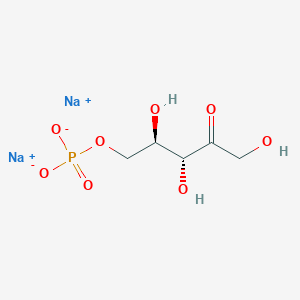

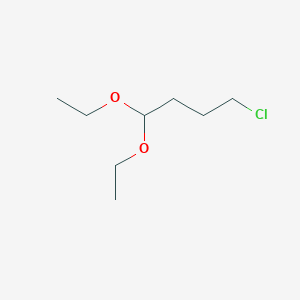

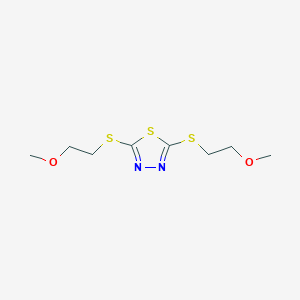

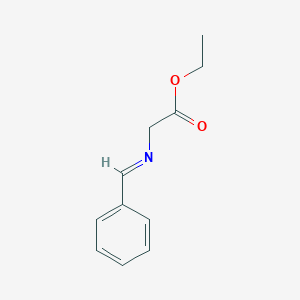

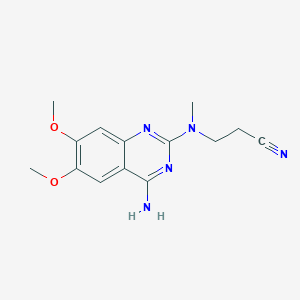

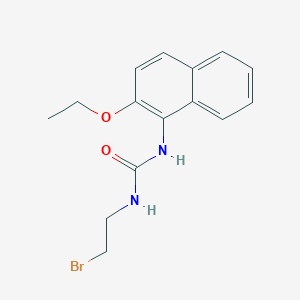

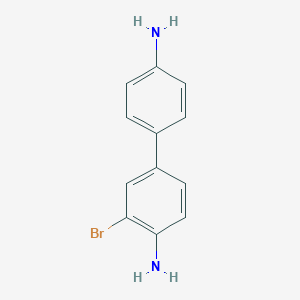

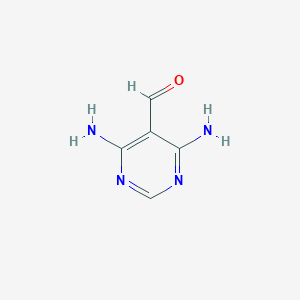

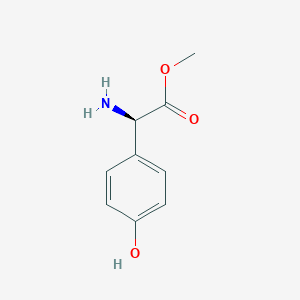

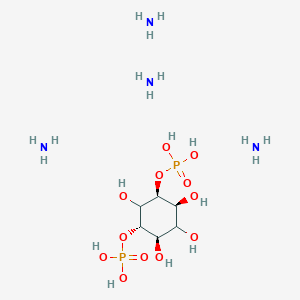

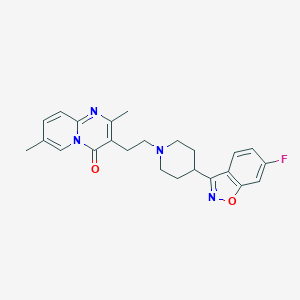

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。